molecular formula C4H4F2O B1495341 2,2-Difluorocyclobutan-1-one

2,2-Difluorocyclobutan-1-one

Cat. No.: B1495341
M. Wt: 106.07 g/mol
InChI Key: QJNGLWNXRCSGCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C4H4F2O

Molecular Weight

106.07 g/mol

IUPAC Name

2,2-difluorocyclobutan-1-one

InChI

InChI=1S/C4H4F2O/c5-4(6)2-1-3(4)7/h1-2H2

InChI Key

QJNGLWNXRCSGCM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1=O)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Analysis of Provided Evidence

: A short history of SHELX

This article focuses on the development and applications of the SHELX software suite for crystal structure determination . It is unrelated to the compound’s synthesis, properties, or comparisons.

: Manuscript Submission Guidelines

This document outlines formatting requirements for journal submissions . It is unrelated to the chemistry of fluorinated cyclic ketones.

: Audit Data Standards

This resource discusses data relationships in procurement-to-pay subledgers .

Critical Limitations of the Evidence

  • No Structural or Synthetic Data: None of the sources describe the molecular structure, synthesis, or physicochemical properties (e.g., melting point, stability) of 2,2-Difluorocyclobutan-1-one.
  • No Comparative Studies: The evidence lacks comparisons with analogous compounds (e.g., 2-Fluorocyclobutanone, 3,3-Difluorocyclobutanone, or non-fluorinated cyclobutanones).

Hypothetical Framework for Comparison (Based on General Chemistry Knowledge)

While the evidence is insufficient, a scientifically rigorous comparison might include:

Table 1: Properties of Fluorinated Cyclobutanones

Compound Boiling Point (°C) Melting Point (°C) Dipole Moment (D) Ring Strain (kcal/mol) Reactivity with Nucleophiles
This compound N/A N/A N/A N/A N/A
2-Fluorocyclobutan-1-one N/A N/A N/A N/A N/A
Cyclobutanone 98–100 −53 3.0 ~26 Moderate

Key Comparison Points

Electron-Withdrawing Effects : The difluoro group at C2 would increase the electrophilicity of the ketone, accelerating nucleophilic additions (e.g., Grignard reactions).

Thermal Stability : Fluorination typically reduces thermal stability due to increased steric and electronic strain.

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